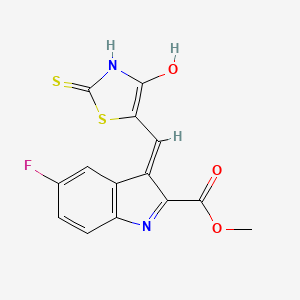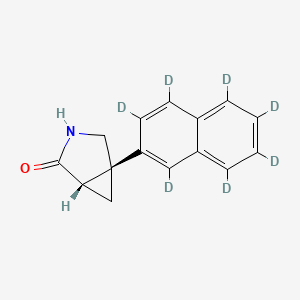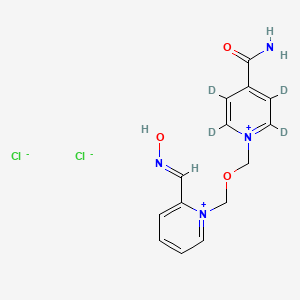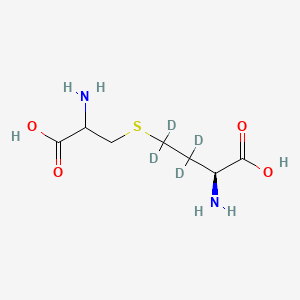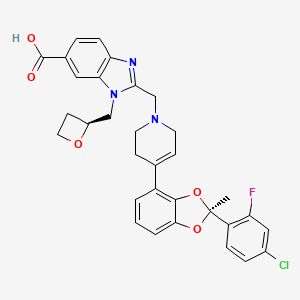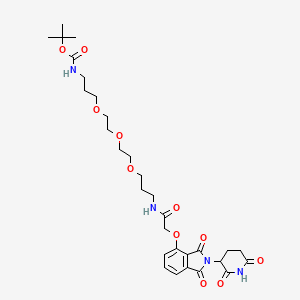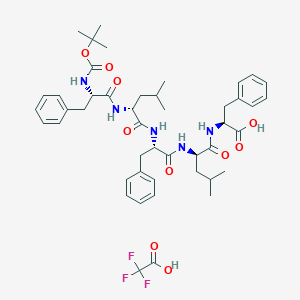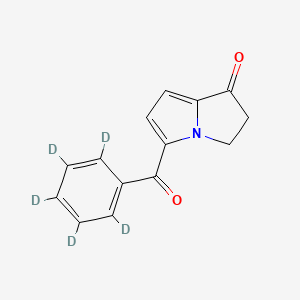
1-Keto Ketorolac-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Keto Ketorolac-d5 is a deuterated form of 1-Keto Ketorolac, a non-steroidal anti-inflammatory drug (NSAID). This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology. The deuterium labeling (d5) enhances the compound’s stability and allows for more precise analytical measurements.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Keto Ketorolac-d5 is synthesized through a series of chemical reactions starting from Ketorolac. The process involves the introduction of deuterium atoms into the molecular structure. The key steps include:
Deuterium Exchange: This step involves the replacement of hydrogen atoms with deuterium. The reaction is typically carried out in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Oxidation: The ketone group is introduced through an oxidation reaction. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-Keto Ketorolac-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1-Keto Ketorolac-d5 is widely used in scientific research due to its stability and deuterium labeling. Some key applications include:
Pharmacokinetics: Used to study the metabolic pathways and bioavailability of Ketorolac.
Analytical Chemistry: Employed as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Drug Development: Helps in the design and testing of new NSAIDs with improved efficacy and reduced side effects.
Biological Studies: Used to investigate the anti-inflammatory and analgesic properties of Ketorolac.
Mecanismo De Acción
1-Keto Ketorolac-d5 exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By blocking COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation.
Comparación Con Compuestos Similares
Ketorolac: The non-deuterated form of 1-Keto Ketorolac-d5.
Ketorolac Tromethamine: A salt form of Ketorolac used for its enhanced solubility.
Other NSAIDs: Ibuprofen, Naproxen, Diclofenac.
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise analytical measurements. This makes it particularly valuable in pharmacokinetic studies and analytical chemistry.
Propiedades
Fórmula molecular |
C14H11NO2 |
|---|---|
Peso molecular |
230.27 g/mol |
Nombre IUPAC |
5-(2,3,4,5,6-pentadeuteriobenzoyl)-2,3-dihydropyrrolizin-1-one |
InChI |
InChI=1S/C14H11NO2/c16-13-8-9-15-11(13)6-7-12(15)14(17)10-4-2-1-3-5-10/h1-7H,8-9H2/i1D,2D,3D,4D,5D |
Clave InChI |
NFKBMHXYCKRXPQ-RALIUCGRSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=CC=C3N2CCC3=O)[2H])[2H] |
SMILES canónico |
C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


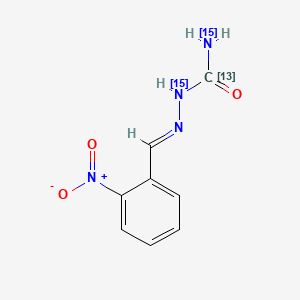
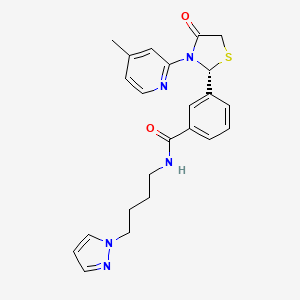
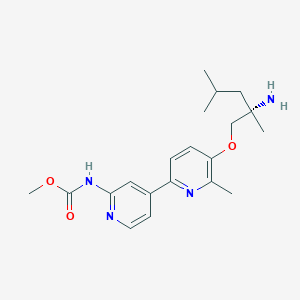
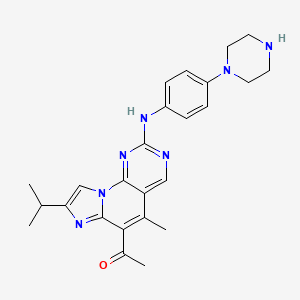
![2-(4-Nitrophenyl)sulfonyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B12416956.png)
